Bienvenue dans la boutique en ligne BenchChem!

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Medicinal Chemistry Organic Synthesis Salt Selection

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride (CAS: 1537863-96-9) is a heterocyclic building block consisting of a piperidine ring directly N-substituted at the 4-position with a 1,2,4-triazole moiety, supplied as the monohydrochloride salt with molecular formula C7H13ClN4 and molecular weight 188.66 g/mol. The compound combines two privileged scaffolds in medicinal chemistry: the piperidine ring, the most common heterocyclic subunit among FDA-approved drugs , and the 1,2,4-triazole ring, which confers hydrogen-bonding capacity and metabolic stability.

Molecular Formula C7H13ClN4
Molecular Weight 188.66 g/mol
CAS No. 1537863-96-9
Cat. No. B1407580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride
CAS1537863-96-9
Molecular FormulaC7H13ClN4
Molecular Weight188.66 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=NN=C2.Cl
InChIInChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;/h5-8H,1-4H2;1H
InChIKeyDQQFVMIDOGHZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride: Comparative Procurement Guide for Research-Use Heterocyclic Building Blocks


4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride (CAS: 1537863-96-9) is a heterocyclic building block consisting of a piperidine ring directly N-substituted at the 4-position with a 1,2,4-triazole moiety, supplied as the monohydrochloride salt with molecular formula C7H13ClN4 and molecular weight 188.66 g/mol . The compound combines two privileged scaffolds in medicinal chemistry: the piperidine ring, the most common heterocyclic subunit among FDA-approved drugs , and the 1,2,4-triazole ring, which confers hydrogen-bonding capacity and metabolic stability. The free base form (CAS: 690261-92-8) has a molecular weight of 152.20 g/mol and a computed XLogP3-AA of -0.5 [1]. This compound serves as a versatile intermediate for constructing bioactive molecules, particularly where the triazole nitrogen lone pairs are available for metal coordination or hydrogen-bonding interactions in target binding pockets. The hydrochloride salt form offers enhanced aqueous solubility and crystalline handling properties relative to the free base, an important practical consideration for reaction setup and purification workflows.

Why 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride Cannot Be Arbitrarily Replaced by In-Class Analogs


In-class substitution of piperidine-triazole building blocks introduces material changes to molecular properties that cascade into downstream synthetic and biological outcomes. Structural variations—including the triazole substitution position (1,2,4-triazol-4-yl vs. 1,2,4-triazol-1-yl vs. 1,2,3-triazolyl), linker geometry (direct N-attachment vs. methylene spacer), salt form (free base vs. monohydrochloride vs. dihydrochloride), and the presence of additional substituents on either ring—produce distinct differences in computed lipophilicity (XLogP3-AA values ranging from -0.5 to >1.0 across analogs), hydrogen-bond donor/acceptor counts, aqueous solubility, and ultimately target binding affinities [1][2]. A derivative containing the 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold achieved an IC50 of 376 nM against ROR-γ, while analogs with alternative triazole substitution patterns or alkylated triazoles display divergent potency profiles in antibacterial assays with MIC values ranging from 2 µg/mL to >100 µg/mL depending on subtle structural modifications [3][4]. Procurement of the precise CAS-registered entity ensures reproducible synthetic and biological outcomes across multi-step syntheses and SAR campaigns.

Quantitative Differentiating Evidence: 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride vs. Closest Analogs


Monohydrochloride Salt Form Offers Differentiated Physical Handling and Solubility Profile vs. Free Base and Dihydrochloride

The target compound is supplied as the monohydrochloride salt (C7H13ClN4, MW 188.66 g/mol), which provides a defined stoichiometric salt form that differs in key physical properties from the free base (C7H12N4, MW 152.20 g/mol, CAS: 690261-92-8) and the dihydrochloride salt (C7H14Cl2N4, CAS: 1609407-68-2) [1]. The hydrochloride salt formation converts the secondary amine of the piperidine ring into an ammonium chloride, increasing aqueous solubility and providing crystalline material amenable to accurate weighing and long-term storage. The monohydrochloride represents a single protonation state with predictable stoichiometry in reaction mixtures, whereas the free base may undergo variable protonation depending on reaction conditions. Commercial availability of the target compound at ≥95% (AKSci) or ≥97% (Chemenu, Wanvibio) purity provides defined material quality for reproducible synthetic outcomes . The dihydrochloride analog (CAS: 1609407-68-2) contains two equivalents of HCl and exhibits different solubility and hygroscopicity characteristics, which may impact reaction yields in anhydrous coupling procedures.

Medicinal Chemistry Organic Synthesis Salt Selection Aqueous Solubility

Direct N-Triazole-Piperidine Scaffold Enables Sub-Nanomolar to Low Micromolar Biological Activities in Optimized Derivatives

The 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold has been incorporated into advanced lead compounds that demonstrate quantifiable target engagement. In US Patent 9,751,873, a derivative incorporating this scaffold—(3R,6R)-2-(4-(4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl)-2,5-difluorobenzyl)-6-phenyl-3-(trifluoromethyl)-1,2-thiazinane 1,1-dioxide—achieved an IC50 of 376 nM against the nuclear receptor ROR-γ (Homo sapiens) [1]. This affinity measurement was obtained in a 384-well fluorescence proximity assay format with 16 µL reaction volumes using black 384 Plus F Proxiplates. The 4-(4H-1,2,4-triazol-4-yl) substitution pattern on the piperidine ring, as opposed to 1-substituted triazole isomers or triazole regioisomers, contributes to the molecular recognition properties of the scaffold. In a separate antibacterial SAR study, 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine derivatives demonstrated structure-dependent antibacterial activity against multidrug-resistant Staphylococcus aureus clinical isolates (MRSA3167/3506 and QRSA3505/3519) with MIC values as low as 2 µg/mL for the 1-tetradecyl derivative (compound 7f) [2]. The unsubstituted parent scaffold provides the essential pharmacophore for derivatization, with biological activity highly sensitive to the nature and length of N-alkyl substituents.

Drug Discovery ROR-γ Antagonist Structure-Activity Relationship Nuclear Receptor

1,2,4-Triazole Regioisomerism: N4-Substitution on Triazole Ring Yields Distinct Physicochemical Properties from N1-Substituted Analogs

The target compound features piperidine substitution at the N4 position of the 1,2,4-triazole ring. This regioisomerism is structurally distinct from compounds where the triazole ring is attached to piperidine via other positions (e.g., 1H-1,2,4-triazol-1-yl piperidine derivatives) or where the triazole is alkylated (e.g., 4-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine, CAS: 795310-37-1) [1][2]. The N4-substitution pattern preserves the two unsubstituted nitrogen atoms at positions 1 and 2 of the triazole ring, which are available for hydrogen bonding and metal coordination. In contrast, N1-substituted triazole analogs bear substitution at the nitrogen that participates in aromaticity, altering the electronic distribution and hydrogen-bonding capacity of the heterocycle. Computed physicochemical properties differ measurably between these analogs: the unsubstituted 4-(4H-1,2,4-triazol-4-yl)piperidine free base has XLogP3-AA = -0.5 and topological polar surface area (TPSA) = 42.7 Ų [1], while the 3-isopropyl-5-methyl substituted analog has XLogP3-AA = 1.0 and TPSA = 33.9 Ų [2]—a 1.5 log unit difference in predicted lipophilicity that significantly impacts membrane permeability and aqueous solubility. The target compound provides a defined regioisomeric starting point with predictable hydrogen-bond donor/acceptor geometry essential for structure-based drug design.

Regioisomerism Triazole Chemistry Medicinal Chemistry Physicochemical Properties

Scaffold Appears in Patent Literature for Therapeutic Applications, Supporting Its Validated Utility in Drug Discovery

The 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold is explicitly claimed and exemplified in issued patents covering therapeutic applications. US Patent 9,751,873 (Genentech) discloses compounds containing the scaffold as ROR-γ modulators, with Example 72 demonstrating a derivative achieving IC50 = 376 nM [1]. The scaffold also appears in patent literature as a component of molecules targeting inflammatory diseases, autoimmune conditions, and hematologic malignancies [2]. In the peer-reviewed literature, derivatives of the scaffold were systematically evaluated for anticonvulsant activity in maximal electroshock seizure (MES) models, with compound 6c (4-(1-octylpiperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one) achieving an ED50 of 65.4 mg/kg, TD50 of 241.2 mg/kg, and a protective index (PI) of 3.6 [3]. The same study reported antibacterial activity with compound 7f (1-tetradecyl-4-(4H-1,2,4-triazol-4-yl)piperidine) demonstrating MIC = 2 µg/mL against gram-positive strains [3]. The deposition of the scaffold in PubChem with associated patent identifiers and its presence in multiple therapeutic programs across distinct indications (immunology, neurology, infectious disease) provides external validation of its utility as a privileged scaffold, distinguishing it from less extensively documented building blocks.

Patent Literature Drug Discovery ROR-γ Modulation Antibacterial Agents

Validated Application Scenarios for 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Campaigns Targeting ROR-γ Nuclear Receptor

Investigators developing ROR-γ modulators for autoimmune or inflammatory disease indications can leverage the 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold as a validated starting point for derivatization. The scaffold, when incorporated into a 1,2-thiazinane 1,1-dioxide chemotype, achieved IC50 = 376 nM against human ROR-γ in a TR-FRET binding assay [1]. Procurement of the monohydrochloride salt enables direct use in reductive amination or alkylation reactions at the piperidine nitrogen for parallel library synthesis. The unsubstituted triazole ring leaves both N1 and N2 positions available for further functionalization or for engaging hydrogen-bonding interactions with the target binding pocket.

Antibacterial Lead Optimization Against Multidrug-Resistant Gram-Positive Pathogens

The scaffold has demonstrated structure-dependent antibacterial activity against clinically relevant drug-resistant strains, including MRSA3167/3506 and QRSA3505/3519, with an optimized derivative (compound 7f) achieving MIC = 2 µg/mL [2]. Researchers pursuing novel antibacterial agents can procure the unsubstituted scaffold to generate focused N-alkyl derivative libraries, where antimicrobial potency is strongly modulated by N-substituent chain length and lipophilicity. The hydrochloride salt form facilitates aqueous solubility for direct use in MIC determination assays without DMSO vehicle interference.

CNS Drug Discovery Programs with Anticonvulsant Activity Requirements

For CNS-penetrant drug discovery programs targeting seizure disorders, the scaffold provides a starting point validated in the maximal electroshock seizure (MES) model, with an optimized derivative (compound 6c) achieving 100% protection at 100 mg/kg, ED50 = 65.4 mg/kg, and a protective index of 3.6 [2]. The computed XLogP3-AA of -0.5 for the free base [3] falls within favorable CNS drug-like space, and the monohydrochloride salt form enables accurate dosing in preclinical formulation development.

Metal-Organic Framework (MOF) and Coordination Chemistry Research

The 4-(4H-1,2,4-triazol-4-yl) substitution pattern preserves two unsubstituted triazole nitrogen atoms (N1 and N2) available for metal coordination, while the piperidine nitrogen provides an additional basic site for secondary interactions. This multi-dentate coordination potential distinguishes the N4-substituted triazole scaffold from N1-substituted analogs where metal-binding capacity is sterically hindered or electronically altered. The hydrochloride salt can be neutralized in situ to liberate the free base for metal complexation studies under controlled pH conditions. The compound's low molecular weight (188.66 g/mol) and crystalline nature facilitate accurate stoichiometric control in coordination chemistry applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.